molecular formula C10H12O3 B2552368 Methyl 5-(hydroxymethyl)-2-methylbenzoate CAS No. 72985-24-1

Methyl 5-(hydroxymethyl)-2-methylbenzoate

Cat. No.: B2552368
CAS No.: 72985-24-1
M. Wt: 180.203
InChI Key: ADAWLFHEMUIDFU-UHFFFAOYSA-N
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Description

This compound is of interest due to its structural complexity, which combines electron-donating (methyl) and polar (hydroxymethyl) substituents.

Properties

IUPAC Name

methyl 5-(hydroxymethyl)-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAWLFHEMUIDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72985-24-1
Record name methyl 5-(hydroxymethyl)-2-methylbenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(hydroxymethyl)-2-methylbenzoate typically involves the esterification of 5-(hydroxymethyl)-2-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(hydroxymethyl)-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of 5-(carboxymethyl)-2-methylbenzoic acid.

    Reduction: Formation of 5-(hydroxymethyl)-2-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the substituent introduced.

Scientific Research Applications

Scientific Research Applications

Methyl 5-(hydroxymethyl)-2-methylbenzoate has diverse applications in several scientific domains:

Chemistry

  • Intermediate Synthesis : It serves as a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Reactivity Studies : The compound is used to investigate reaction mechanisms involving nucleophilic substitutions and esterifications.

Biology

  • Biological Activity Research : The compound is studied for its potential antimicrobial and antioxidant properties. Its structure allows it to interact with various biological targets, influencing enzyme activity and cellular processes.
  • Cell Viability Assays : Studies have shown that this compound can affect cell viability in different cell lines, indicating potential therapeutic applications .

Medicine

  • Pharmaceutical Development : Research is ongoing to explore its therapeutic effects, particularly in developing new drugs targeting specific diseases. Its unique functional groups may contribute to its efficacy as a drug candidate.
  • Prodrug Design : The compound is investigated for its potential use in designing prodrugs that can be activated under specific biological conditions.

Industry

  • Chemical Production : It is utilized in the production of specialty chemicals, fragrances, and flavoring agents due to its pleasant aromatic properties .

This compound exhibits various biological activities:

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against a range of bacterial strains:

MicroorganismActivityReference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Bacillus subtilisModerate

The mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Antioxidant Activity

Studies have shown that this compound has antioxidant properties that may protect cells from oxidative stress, making it a candidate for further research in health-related applications.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food and cosmetic industries.
  • Cell Viability Assay :
    In vitro studies on cancer cell lines showed that treatment with this compound resulted in reduced cell proliferation rates. This suggests its potential application in cancer therapeutics, warranting further exploration into its mechanisms of action .

Mechanism of Action

The mechanism of action of Methyl 5-(hydroxymethyl)-2-methylbenzoate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect various biochemical pathways, making the compound useful in different applications.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents on the benzoate ring critically determine reactivity and applications. Key comparisons include:

Table 1: Substituent Effects on Benzoate Derivatives
Compound Name Substituents (Position) Electronic Nature Key References
Methyl 5-(hydroxymethyl)-2-methylbenzoate -CH₃ (2), -CH₂OH (5) Electron-donating (CH₃), Polar (CH₂OH)
Methyl 2-methylbenzoate (M2MB) -CH₃ (2) Electron-donating
Methyl 5-chloro-2-hydroxybenzoate -Cl (5), -OH (2) Electron-withdrawing (Cl), Polar (OH)
Methyl 2-hydroxy-3-methoxybenzoate -OH (2), -OCH₃ (3) Polar (OH), Electron-donating (OCH₃)

Key Observations :

  • Electron-Donating vs. In contrast, chloro substituents (e.g., in Methyl 5-chloro-2-hydroxybenzoate) reduce electron density, favoring nucleophilic attack .
  • Hydroxymethyl vs. Hydroxy Groups : The hydroxymethyl group (-CH₂OH) offers greater steric bulk and oxidation susceptibility compared to a simple hydroxyl (-OH) group. For instance, Methyl 5-chloro-2-hydroxybenzoate forms hydrogen bonds more readily due to its -OH group, influencing solubility and crystal packing .
Table 2: Functional Group Reactivity
Compound Name Reactive Sites Synthetic Applications References
This compound -CH₂OH (oxidizable to -COOH) Intermediate for carboxylated derivatives
Methyl 5-(2-bromoacetyl)-2-propoxybenzoate -Br (nucleophilic substitution) PDE5 inhibitor synthesis
Methyl 5-amino-2-morpholinobenzoate -NH₂ (amide formation) Bioactive molecule development

Key Observations :

  • Halogen Reactivity : Bromo-substituted derivatives (e.g., Methyl 5-bromo-2-hydroxybenzoate) undergo nucleophilic substitution, making them versatile in coupling reactions .

Key Observations :

  • Microbial Degradation : The hydroxymethyl group may enhance biodegradability compared to halogenated analogs. For example, Pseudomonas cepacia MB2 metabolizes 2-methylbenzoic acid via dioxygenation but is inhibited by chlorinated derivatives due to toxic catechol intermediates .
  • Bioactivity Potential: While the target compound’s bioactivity is undocumented, structurally related esters (e.g., Methyl 5-acetyl-2-hydroxybenzoate) show antiulcer effects, suggesting that hydroxymethyl derivatives could be explored for similar applications .

Biological Activity

Methyl 5-(hydroxymethyl)-2-methylbenzoate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C10H12O3 and CAS number 72985-24-1, features a methyl group and a hydroxymethyl group attached to a benzoate structure. Its unique configuration contributes to its biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of methyl 2-methylbenzoate with formaldehyde under acidic conditions. This method allows for the introduction of the hydroxymethyl group at the 5-position of the aromatic ring.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains, with a Minimum Inhibitory Concentration (MIC) of 1.00 µg/mL against Staphylococcus aureus ATCC25923 . This suggests that the compound may serve as a lead for developing new antibacterial agents.

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays demonstrated that it possesses notable antiproliferative activity against human cervical carcinoma (HeLa) and liver carcinoma (HepG2) cell lines. The mechanism appears to involve the inhibition of topoisomerase II, which is crucial for DNA replication and repair .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The hydroxymethyl group may enhance its binding affinity to enzymes or receptors involved in critical cellular pathways, leading to altered cellular functions such as apoptosis in cancer cells.

Case Studies

  • Antibacterial Activity : A study conducted on various substituted benzoates indicated that smaller substituents at the 3-position resulted in higher antibacterial activity. This compound was among those tested and exhibited significant effects against Gram-positive bacteria .
  • Anticancer Potential : In another investigation, derivatives of this compound were synthesized and tested for their cytotoxicity using MTT assays on HeLa and HepG2 cell lines. The results indicated that compounds with similar structures could inhibit cell proliferation effectively, suggesting a promising avenue for cancer treatment .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other related compounds in terms of their biological activities:

CompoundMIC (µg/mL)Cytotoxicity (IC50)Mechanism
This compound1.00Not specifiedInhibition of topoisomerase II
Benzopsoralen derivativesVariableModerateTopoisomerase inhibition
Other benzoatesHigherLowVarious mechanisms

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